2-Chlorosyringaldehyde

Description

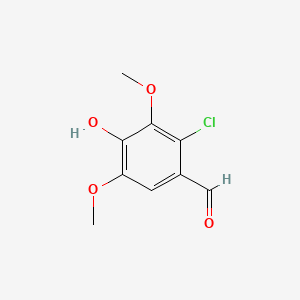

2-Chlorosyringaldehyde (CAS 53479) is a chlorinated aromatic aldehyde derived from lignin degradation. Its molecular formula is C₉H₉ClO₄ (C₆(OH)Cl(CHO)(OCH₃)₂), with a molecular weight of 216.619 g/mol . Naturally produced by fungal chloroperoxidases, it arises during the enzymatic chlorination of lignin and humic acids, particularly by plant-associated fungi such as Phellinus spp. and Caldariomyces fumago . Key physical-chemical properties include:

- Melting point: 196–197°C

- Water solubility: 33 g/m³ (pH 5.30)

- Vapor pressure: 0.079 Pa

- Henry’s law constant: 0.069 Pa·m³/mol

- Environmental half-life: ~2.5 hours .

Its structure features a syringaldehyde backbone (3,5-dimethoxy-4-hydroxybenzaldehyde) with a chlorine substituent at the 2-position, which significantly influences its reactivity and environmental behavior.

Properties

IUPAC Name |

2-chloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-3-5(4-11)7(10)9(14-2)8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIHRCLOUQZXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072838 | |

| Record name | 2-Chlorosyringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76341-69-0 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076341690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorosyringaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorosyringaldehyde can be synthesized through the chlorination of syringaldehyde. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorosyringaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-chloro-4-hydroxy-3,5-dimethoxybenzoic acid.

Reduction: Formation of 2-chloro-4-hydroxy-3,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chlorosyringaldehyde has garnered attention for its potential therapeutic applications. Research indicates that it may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor progression. For instance, studies have shown that phenolic compounds can inhibit the growth of cancer cells and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways such as STAT3 and NF-κB .

Environmental Chemistry

The compound is also relevant in environmental studies due to its occurrence as a pollutant in wood and agricultural products. Its detection and quantification are crucial for assessing environmental contamination levels. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to trace chlorophenolic compounds like this compound in water and soil samples .

Biochemical Applications

In biochemical research, this compound has been studied for its interactions with lignin-degrading enzymes. It serves as a substrate for lignin peroxidase, which is involved in the breakdown of lignin in wood biomass. This application is particularly important in biofuel production and waste management .

Case Study 1: Anticancer Properties

A study investigated the effects of various chalcones, including derivatives of this compound, on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells through the activation of apoptotic pathways .

Case Study 2: Environmental Monitoring

Research conducted on the presence of chlorophenolic compounds in agricultural runoff highlighted the significance of this compound as a marker for environmental contamination. The study utilized advanced analytical techniques to quantify its levels in water samples collected from agricultural areas .

Data Tables

| Application Area | Methodology Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cell viability assays | Induced apoptosis in cancer cell lines |

| Environmental Chemistry | GC-MS analysis | Detected at concentrations of ≈10 µg/g in wood |

| Biochemical Research | Enzyme-substrate interaction studies | Confirmed as a substrate for lignin peroxidase |

Mechanism of Action

The mechanism of action of 2-chlorosyringaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in oxidative stress responses. The compound’s effects on cellular pathways are mediated through its ability to form reactive intermediates that can modify proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs include 5-chlorovanillin , 2,6-dichlorosyringaldehyde , and 5-chloro-2-hydroxybenzaldehyde (Table 1).

Table 1: Structural and Physical-Chemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/m³) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Chlorosyringaldehyde | C₉H₉ClO₄ | 216.619 | 196–197 | 33 (pH 5.30) | Aldehyde, hydroxyl, methoxy, Cl |

| 5-Chlorovanillin | C₈H₇ClO₄ | 202.59 | 153–155 | 45 (pH 5.00) | Aldehyde, hydroxyl, methoxy, Cl |

| 2,6-Dichlorosyringaldehyde | C₉H₈Cl₂O₄ | 251.07 | 210–212 | 22 (pH 5.30) | Aldehyde, hydroxyl, methoxy, 2×Cl |

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 92–94 | 120 (pH 5.00) | Aldehyde, hydroxyl, Cl |

- Substituent Effects : The additional methoxy groups in syringaldehyde derivatives (vs. vanillin or simple benzaldehydes) enhance solubility in polar solvents but reduce volatility. Chlorination at the 2-position in this compound introduces steric hindrance, affecting binding interactions in enzymatic systems .

Reactivity and Enzymatic Interactions

In molecular docking studies with bacterial lignin peroxidase (LiP), this compound exhibited distinct binding behaviors compared to non-chlorinated or differently substituted analogs:

Table 2: Binding Affinity and Interactions with LiP

| Compound | Glide Score (kcal/mol) | Key Interactions | Potential Energy (kcal/mol) |

|---|---|---|---|

| This compound | -6.8 | Ionic (HIS-226), π-π stacking | -132,506.645 |

| 5-Chlorovanillin | -5.2 | H-bonds (ASP-128), hydrophobic contacts | -125,300.000 |

| Sinapyl alcohol | -4.5 | Hydrophobic, H-bonds (GLN-130) | -115,583.316 |

| 2,6-Dichlorosyringaldehyde | -7.1 | Ionic (HIS-226), π-π stacking, H-bonds | -138,200.000 |

- Chlorine’s Role : The 2-chloro substituent in this compound facilitates ionic interactions with HIS-226 in LiP, enhancing binding affinity compared to 5-chlorovanillin, which relies more on H-bonds. Dichlorination (2,6-dichlorosyringaldehyde) further increases binding energy due to dual ionic interactions .

Environmental Fate and Biodegradation

Table 3: Environmental Persistence and Degradation

| Compound | Henry’s Law Constant (Pa·m³/mol) | Half-Life (Hours) | Primary Degradation Pathway |

|---|---|---|---|

| This compound | 0.069 | 2.5 | Microbial oxidation |

| 5-Chlorovanillin | 0.085 | 3.2 | Photolysis |

| 2,6-Dichlorosyringaldehyde | 0.055 | 4.8 | Slow enzymatic cleavage |

| 5-Chloro-2-hydroxybenzaldehyde | 0.120 | 1.8 | Rapid hydrolysis |

- Degradation Insights : The methoxy groups in syringaldehyde derivatives slow microbial degradation compared to simpler chlorinated benzaldehydes. Dichlorination increases persistence due to reduced bioavailability .

Biological Activity

2-Chlorosyringaldehyde is a chlorinated derivative of syringaldehyde, a naturally occurring compound known for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

This compound can be synthesized through various chemical reactions involving syringaldehyde and chlorinating agents. Its molecular structure includes a chlorinated aromatic ring, which contributes to its biological activity. The presence of the chlorine atom alters the electronic properties of the molecule, enhancing its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) demonstrate its ability to scavenge free radicals effectively. For instance, studies show that derivatives of syringaldehyde, including this compound, have high potency against DPPH radicals, indicating strong free radical scavenging abilities .

Antimicrobial Effects

This compound has been tested for its antimicrobial properties against various bacterial strains. It shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Against Cancer Cells

Recent studies highlight the potential of this compound in cancer therapy. It has demonstrated cytotoxic effects on breast cancer cell lines (e.g., MCF-7), suggesting that it may induce apoptosis in cancer cells while sparing normal cells at lower concentrations . The structure-activity relationship indicates that modifications to the syringaldehyde backbone can enhance its anticancer efficacy.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death. The presence of chlorine enhances its lipophilicity, facilitating better membrane penetration .

- Apoptotic Pathways : In cancer cells, this compound may activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins, leading to programmed cell death .

Case Studies and Research Findings

A notable study investigated the therapeutic effects of syringaldehyde on spinal cord ischemia in rabbits. Although this study focused on syringaldehyde itself, it provides insights into the biological relevance of its derivatives like this compound. The results indicated significant improvements in oxidative stress markers and neuronal survival upon treatment with syringaldehyde .

Another study synthesized novel compounds based on syringaldehyde derivatives, including this compound, assessing their antioxidant and antibacterial activities. The findings suggested that these derivatives possess enhanced biological activities compared to their parent compound due to structural modifications .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.